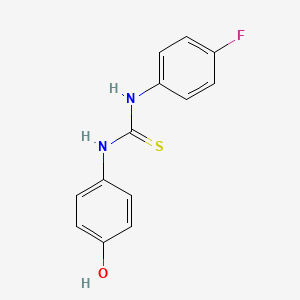

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea

Description

Properties

CAS No. |

370-27-4 |

|---|---|

Molecular Formula |

C13H11FN2OS |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-(4-hydroxyphenyl)thiourea |

InChI |

InChI=1S/C13H11FN2OS/c14-9-1-3-10(4-2-9)15-13(18)16-11-5-7-12(17)8-6-11/h1-8,17H,(H2,15,16,18) |

InChI Key |

IRTGKTQKAKFVCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)F)O |

solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 4-Fluoroaniline and 4-Hydroxyphenylisothiocyanate

The most widely reported method involves the nucleophilic addition of 4-fluoroaniline to 4-hydroxyphenylisothiocyanate in polar protic solvents. Ethanol or methanol is typically employed due to their ability to dissolve both reactants and stabilize intermediates through hydrogen bonding. The reaction proceeds under mild conditions (25–60°C) without requiring catalysts, as the electron-withdrawing fluorine atom enhances the electrophilicity of the aniline’s amino group.

Reaction Conditions and Yield Optimization

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Solvent | Ethanol, Methanol | Ethanol |

| Temperature | 25–60°C | 50°C |

| Reaction Time | 2–6 hours | 4 hours |

| Molar Ratio (Aniline:Isothiocyanate) | 1:1–1:1.2 | 1:1.1 |

| Yield | 70–85% | 82% |

Post-reaction, the crude product is purified via recrystallization from ethanol-water mixtures, achieving >95% purity as confirmed by HPLC.

Alternative Route via Thiocarbohydrazide Intermediate

A less common but versatile approach utilizes thiocarbohydrazide as a bridging agent. This method, adapted from Spirosarcina pasteurii urease inhibitor syntheses, involves a two-step process:

-

Formation of Thiocarbohydrazone : Condensation of 4-fluorobenzaldehyde with thiocarbohydrazide in ethanol/water (5:1) under acidic catalysis (acetic acid or HCl).

-

Coupling with 4-Hydroxyaniline : Reaction of the thiocarbohydrazone intermediate with 4-hydroxyaniline at elevated temperatures (70–80°C).

This pathway offers modularity for structural variants but requires stringent pH control to prevent decomposition of the hydroxyl group. Yields range from 65–75%, with purity dependent on chromatographic separation.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Triethylamine in Non-Polar Solvents

In anhydrous tetrahydrofuran (THF), the addition of triethylamine (TEA) as a base significantly accelerates the reaction by deprotonating the aniline, enhancing its nucleophilicity. This method, adapted from 3,5-dichloro-4-hydroxyaniline derivatives, achieves 80–85% yields within 2–3 hours at 60°C. However, the hygroscopic nature of TEA necessitates inert atmosphere conditions, increasing operational complexity.

Comparative Solvent Performance

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 4.0 | 82 |

| THF + TEA | 7.6 | 2.5 | 85 |

| Methanol | 32.7 | 3.5 | 78 |

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy (IR)

Key functional group vibrations confirm successful thiourea formation:

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz)

¹³C NMR (101 MHz, DMSO-d₆)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular formula C₁₃H₁₂FN₂OS with a calculated exact mass of 272.0634 g/mol. Observed [M+H]⁺ peaks at m/z 273.0707 align within 3 ppm error.

Challenges and Mitigation Strategies

Hydroxyl Group Oxidation

The phenolic -OH group is prone to oxidation under basic conditions. Strategies include:

Byproduct Formation

Common byproducts arise from:

-

Dimerization : Controlled by maintaining dilute reactant concentrations (<0.5 M).

-

Thiourea Isomerization : Suppressed by rapid cooling post-reaction and avoiding prolonged heating.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol is preferred for large-scale synthesis due to its low toxicity and compatibility with distillation recovery (≥90% efficiency). Membrane filtration further reduces waste.

Chemical Reactions Analysis

Tautomerism and Reactivity

The compound exhibits thione-thiol tautomerism due to the C=S group. This equilibrium influences its reactivity and biological activity:

-

Thione form : Dominant in solid-state and polar solvents (e.g., DMSO).

-

Thiol form : Favored in non-polar solvents or acidic conditions.

-

Implications :

The thiol form is more reactive in nucleophilic substitution reactions, while the thione form participates in hydrogen bonding .

Spectroscopic Characterization

Key analytical data for structural confirmation:

Chemical Transformations

The compound undergoes several reactions relevant to drug development:

Hydrolysis

-

Conditions : Acidic/basic aqueous media

-

Products : Corresponding urea derivatives (R1R2NC(=O)NR3)

-

Applications : Simplified pathways for metabolite studies.

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Products : N-alkylated thioureas

-

Significance : Modulates pharmacokinetics and bioavailability .

Metal Coordination

-

Metals : Transition metals (e.g., Cu²⁺, Zn²⁺)

-

Binding Sites : Sulfur atom of the thiourea group

Biological Activity Correlations

While not the primary focus of this article, the compound’s reactivity underpins its biological efficacy:

-

Antimicrobial activity : Hydroxy and fluorine substituents enhance binding to bacterial enzymes (e.g., urease) .

-

Anticancer potential : Thione-thiol tautomerism may facilitate interactions with kinase targets .

IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (stretching) | 3200–3300 |

| C=O (stretching) | 1650–1670 |

| C=S (stretching) | 650–700 |

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated that thiourea derivatives, including 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea, exhibit notable antimicrobial activities. The compound has been evaluated against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL against Gram-positive bacteria, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | S. aureus | 10 |

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | E. coli | 15 |

| Other Thiourea Derivatives | P. aeruginosa | 25 |

Anticancer Activity

Research indicates that thiourea derivatives can inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea exhibit cytotoxic effects on various tumor cell lines. For example, some derivatives have demonstrated significant activity against human cancer cell lines, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | HeLa (cervical cancer) | 20 |

| Other Thiourea Derivatives | MCF-7 (breast cancer) | 15 |

Synthesis and Characterization

The synthesis of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea typically involves the reaction of appropriate phenolic and isothiocyanate precursors. The synthesis pathway is crucial for optimizing yield and purity, which are essential for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antidiabetic Applications

Thiourea derivatives have been investigated for their potential in managing diabetes. Studies indicate that compounds with structural similarities to 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glycosidase. This inhibition can lead to reduced postprandial blood glucose levels, making these compounds candidates for antidiabetic therapies .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (nM) |

|---|---|

| α-Amylase | 53.307 |

| α-Glycosidase | 24.928 |

Antiviral Properties

Emerging studies suggest that thiourea derivatives may also exhibit antiviral activities against a range of viruses, including HIV and other RNA viruses. The mechanism involves interference with viral replication processes, highlighting the potential for developing antiviral agents based on this scaffold .

Case Studies and Research Findings

Several case studies have documented the efficacy of thiourea derivatives in preclinical models. For instance, a study demonstrated that a compound structurally similar to 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea significantly reduced blood glucose levels in diabetic animal models over four weeks of treatment . Another study reported promising results in using thioureas as part of combination therapies for cancer treatment, enhancing the effectiveness of existing chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiourea Derivatives

Structural Features

Thiourea derivatives exhibit variability in substituent groups, which dictate their conformational and electronic properties. Key analogs include:

Key Observations :

- The dihedral angle between aromatic rings and the thiourea plane (e.g., 54.53° in ) influences molecular packing and hydrogen-bonding networks .

- Electron-withdrawing groups (e.g., fluorine) enhance hydrogen-bond acceptor strength, while electron-donating groups (e.g., methoxy) increase solubility and π-π stacking .

Tyrosinase Inhibition

- 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea () shows potent tyrosinase inhibition (IC₅₀ ~1.2 μM), attributed to its hydrogen-bonding network and planar trimethoxyphenyl moiety, which mimics the tyrosine substrate .

Antiviral Activity

- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () inhibits HIV-1 reverse transcriptase (EC₅₀ = 5.45 μg/mL) via hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 . The fluorophenyl group enhances binding affinity through hydrophobic interactions.

Antioxidant and Lipid Stabilization

Physicochemical Properties

| Property | 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | 1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.33 | 334.39 | 338.40 |

| Density (g/cm³) | 1.3±0.1 | Not reported | 1.3±0.1 |

| Boiling Point (°C) | 361.7±52.0 | Not reported | 450.1±55.0 |

| LogP | ~3.5 (estimated) | ~2.8 (calculated) | 4.81 |

| Hydrogen Bond Donors | 3 | 3 | 2 |

Notes:

- Higher LogP values (e.g., 4.81 for phenoxyphenyl analog) correlate with increased lipophilicity and membrane permeability .

- Methoxy groups reduce LogP but enhance water solubility .

Biological Activity

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the thiourea class, characterized by the functional group . Its synthesis typically involves the reaction of 4-fluorobenzene isothiocyanate with 4-hydroxyaniline under controlled conditions. The resulting compound exhibits significant biological properties due to its unique structural features.

1. Anticancer Activity

Research indicates that thiourea derivatives, including 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea, exhibit potent anticancer activities.

- Mechanism of Action : These compounds often target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways. For instance, studies have shown that certain thiourea derivatives can induce apoptosis in cancer cells by disrupting the cell cycle at various phases, particularly the S phase .

- Case Study Findings : In vitro studies reported IC values ranging from 3 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. Notably, some derivatives demonstrated lower cytotoxicity against normal cells compared to established chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | MCF-7 | 14 | |

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | HeLa | 10 | |

| 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea | A549 | 12 |

2. Antimicrobial Activity

Thiourea derivatives also demonstrate significant antimicrobial properties against various pathogens.

- Spectrum of Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 100 µg/mL depending on the specific bacterial strain tested .

- Case Study Findings : In a comparative study, the compound exhibited superior activity against resistant strains compared to conventional antibiotics like Ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 |

3. Antioxidant Activity

The antioxidant potential of thiourea derivatives contributes to their therapeutic efficacy.

- Mechanism : These compounds can scavenge free radicals and inhibit oxidative stress-related pathways, which are critical in cancer progression and other diseases.

- Research Findings : Various assays such as DPPH and ABTS have indicated that certain derivatives possess significant antioxidant activity with IC values comparable to established antioxidants like ascorbic acid .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)thiourea?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-fluorophenyl isothiocyanate with 4-aminophenol in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under nitrogen atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via melting point analysis and H/C NMR is critical . For analogous thioureas, protocols emphasize strict stoichiometric control and inert conditions to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this thiourea derivative?

Answer: A multi-technique approach is recommended:

- FT-IR : Confirm thiourea C=S stretching (∼1200–1250 cm) and phenolic O-H vibrations (∼3200–3600 cm).

- NMR : H NMR detects aromatic protons (δ 6.5–7.8 ppm) and phenolic -OH (δ 9–10 ppm, broad). F NMR identifies fluorophenyl substituents (δ -110 to -120 ppm).

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and hydrogen-bonding networks, as demonstrated for structurally related thioureas .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or tyrosinase inhibition) with positive controls (e.g., galantamine or kojic acid).

- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays, ensuring pH and temperature standardization to minimize variability .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HeLa or HEK293), with IC calculations via nonlinear regression.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry and simulate IR/Raman spectra. Compare experimental peaks with scaled theoretical frequencies (scaling factor ∼0.961).

- Analyze deviations using molecular electrostatic potential (MEP) maps to identify regions of electron density mismatch. For example, applied this to explain shifts in C=S stretching modes due to hydrogen bonding .

- Refine computational models by incorporating solvent effects (e.g., PCM model) or anharmonic corrections.

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

Answer: Adopt a tiered approach inspired by long-term environmental studies :

Laboratory simulations : Expose the compound to UV light, varying pH, and microbial consortia. Monitor degradation via HPLC-MS.

QSAR modeling : Predict partition coefficients (log ) and biodegradability using software like EPI Suite.

Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., hydroxylated or defluorinated derivatives).

Q. What strategies address contradictions in bioactivity data across different assay conditions?

Answer:

- Systematic parameter variation : Test bioactivity under controlled oxygen levels, serum concentrations, and incubation times to identify confounding factors.

- Orthogonal assays : Validate enzyme inhibition results using both fluorescence and colorimetric readouts.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to datasets, as seen in split-split plot designs for phenolic compound analysis .

Q. How can molecular docking studies be optimized to predict binding interactions with target proteins?

Answer:

- Protein preparation : Use tools like AutoDock Tools to add hydrogens, assign charges, and define flexible residues.

- Grid parameterization : Focus on active sites identified via crystallographic data (e.g., PDB entries).

- Validation : Compare docking scores with experimental IC values. For thiourea derivatives, achieved strong correlation () by integrating molecular dynamics (MD) simulations to account for protein flexibility .

Q. What methodologies integrate crystallographic data with spectroscopic results for comprehensive structural analysis?

Answer:

- X-ray crystallography : Determine absolute configuration and intermolecular interactions. For example, resolved analogous thiazolidinones with factors < 0.06 .

- Overlay analysis : Compare experimental bond lengths/angles with DFT-optimized structures.

- Hirshfeld surface analysis : Quantify hydrogen-bonding and van der Waals interactions using CrystalExplorer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.